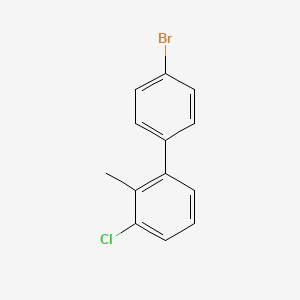

4-Bromo-3'-chloro-2'-methylbiphenyl

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-chloro-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIMFAHVZUZHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3'-chloro-2'-methylbiphenyl

This guide provides a comprehensive technical overview of 4-Bromo-3'-chloro-2'-methylbiphenyl, a substituted biphenyl of significant interest in synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, and potential applications, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Substituted Biphenyls

Biphenyls, characterized by two interconnected benzene rings, are fundamental scaffolds in organic chemistry.[1] Their derivatives are not merely synthetic curiosities but are integral to a wide array of applications, from pharmaceuticals and agrochemicals to advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[1][2] The functionalization of the biphenyl core allows for the precise tuning of its steric and electronic properties, making these compounds versatile building blocks.[3]

Many biologically active compounds, including marketed drugs, feature a biphenyl moiety.[1] These structures are found in anti-inflammatory drugs, antihypertensives, and even agents for treating diabetes and obesity.[1][4] The ability to introduce various substituents onto the biphenyl framework is crucial for modulating their pharmacological activity.[3] 4-Bromo-3'-chloro-2'-methylbiphenyl represents a specific, strategically substituted biphenyl with potential as a key intermediate in the synthesis of more complex and pharmacologically relevant molecules.

Physicochemical Properties and Identification

Table 1: Key Physicochemical Data for 4-Bromo-3'-chloro-2'-methylbiphenyl

| Property | Value | Source/Method |

| CAS Number | Not explicitly found in searches | N/A |

| Molecular Formula | C₁₃H₁₀BrCl | Calculated |

| Molecular Weight | 297.58 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Inferred from similar biphenyls |

| Melting Point | Expected to be in the range of other solid biphenyls (e.g., 84-90°C for 4-Bromobiphenyl)[5] | Estimated |

| Boiling Point | Expected to be >300°C[5] | Estimated |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | Inferred |

Note on CAS Number: A definitive CAS (Chemical Abstracts Service) number for 4-Bromo-3'-chloro-2'-methylbiphenyl was not identified in the conducted searches. Researchers should verify this information through specialized chemical databases or suppliers.

Synthesis and Mechanistic Insights: The Suzuki-Miyaura Coupling

The construction of the C-C bond between the two aryl rings is the cornerstone of biphenyl synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this purpose due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[2][6]

A plausible and efficient synthetic route to 4-Bromo-3'-chloro-2'-methylbiphenyl involves the palladium-catalyzed coupling of a suitable aryl halide with an arylboronic acid.

Proposed Synthetic Scheme:

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, SDS [mubychem.com]

- 6. youtube.com [youtube.com]

A Comprehensive Technical Guide to 4-Bromo-3'-chloro-2'-methylbiphenyl: Synthesis, Characterization, and Applications

Executive Summary: This guide provides an in-depth technical overview of 4-Bromo-3'-chloro-2'-methylbiphenyl, a halogenated aromatic compound belonging to the biphenyl class of molecules. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the physicochemical properties, a robust synthesis protocol via Suzuki-Miyaura cross-coupling, comprehensive analytical validation techniques, and the potential applications of this specific derivative. The strategic placement of bromo, chloro, and methyl substituents offers a versatile platform for the development of novel chemical entities.

Introduction to Substituted Biphenyls

The biphenyl moiety is a privileged structural motif found in a vast array of pharmacologically active compounds, natural products, and functional materials like liquid crystals.[3] Their rigid, yet conformationally flexible, nature allows them to serve as effective scaffolds for positioning functional groups in precise three-dimensional orientations to interact with biological targets.[4]

The functionalization of the biphenyl core, particularly with halogens, is a well-established strategy in drug design. Halogen atoms like chlorine and bromine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity through specific interactions such as halogen bonding.[5][6] 4-Bromo-3'-chloro-2'-methylbiphenyl is a prime example of such a strategically substituted scaffold. Its features include:

-

A 4-bromo group on one phenyl ring, which is an excellent handle for further synthetic transformations (e.g., subsequent cross-coupling reactions) or a key interaction point.

-

A 3'-chloro and 2'-methyl group on the second ring, which induces a twisted conformation (dihedral angle) between the two rings. This steric hindrance prevents free rotation, locking the molecule into a specific conformation that can be crucial for selective binding to a target protein.

This guide will elucidate the synthesis and characterization of this compound, providing a foundational understanding for its use in research and development.

Physicochemical Properties

While specific experimental data for 4-Bromo-3'-chloro-2'-methylbiphenyl is not widely published, its core properties can be accurately calculated or inferred from closely related analogs. A summary of its key identifiers and calculated properties is presented below.

| Property | Value | Source |

| IUPAC Name | 4-Bromo-1-(3-chloro-2-methylphenyl)benzene | - |

| Molecular Formula | C₁₃H₁₀BrCl | - |

| Molecular Weight | 281.58 g/mol | Calculated |

| Monoisotopic Mass | 279.9654 Da | Calculated |

| Predicted LogP | 5.2 - 5.8 | Estimated based on analogs[7] |

| Physical Form | Expected to be a white to off-white solid or oil | Based on analogs[8][9] |

| Solubility | Predicted to be soluble in organic solvents (e.g., DCM, THF, Dioxane) and insoluble in water | Common for biphenyls |

Note: Properties such as melting point, boiling point, and exact solubility require experimental determination.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for constructing unsymmetrical biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction offers high yields, mild conditions, and exceptional tolerance for a wide range of functional groups.[3]

Principle and Rationale

The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide. The catalytic cycle involves three fundamental steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the boronate species (activated by a base), and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[11][12] This method is chosen for its reliability and the commercial availability of the necessary starting materials.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes the synthesis of 4-Bromo-3'-chloro-2'-methylbiphenyl from 4-bromophenylboronic acid and 1-bromo-3-chloro-2-methylbenzene.

Materials:

-

4-Bromophenylboronic acid (1.0 eq)

-

1-Bromo-3-chloro-2-methylbenzene (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenylboronic acid, 1-bromo-3-chloro-2-methylbenzene, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration should be approximately 0.2 M with respect to the limiting reagent.

-

Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 8-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Caption: Experimental workflow for the synthesis of the target compound.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized product is critical. A multi-technique approach ensures a self-validating system.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. A key diagnostic feature will be the isotopic pattern. Due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4) with characteristic relative intensities, confirming the presence of one bromine and one chlorine atom.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the protons on both phenyl rings. The integration of these signals should sum to 8H (for the aromatic protons). A singlet in the aliphatic region (approx. 2.2-2.5 ppm) will correspond to the 3H of the methyl group.

-

¹³C NMR: Will display 13 distinct carbon signals, confirming the molecular asymmetry.[10]

-

-

Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final product, which should ideally be >95% for use in further applications.[14][15]

Caption: A logical workflow for the analytical validation of the final compound.

Applications and Future Research Directions

4-Bromo-3'-chloro-2'-methylbiphenyl is not an end-product but a valuable chemical intermediate for creating novel, more complex molecules.

-

Drug Discovery and Medicinal Chemistry: This compound serves as an excellent starting point for building libraries of drug candidates. The bromine atom can be replaced using another cross-coupling reaction to introduce diverse functionalities. The existing chloro and methyl groups provide specific steric and electronic properties that can be exploited to achieve selective binding to enzyme active sites, such as kinases or proteases. Substituted biphenyls are known to be active as anticonvulsants, anti-inflammatory agents, and antimicrobials.[5][16]

-

Fragment-Based Drug Design (FBDD): As a halogenated biphenyl, it can be used as a fragment in screening campaigns. The defined vector space created by the substituents allows for predictable elaboration into more potent lead compounds.

-

Materials Science: The rigid biphenyl core is a fundamental unit in the design of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced organic materials. The specific substitution pattern influences the packing in the solid state and the electronic properties of the material.

Future research should focus on utilizing this building block in parallel synthesis to generate a library of derivatives for high-throughput screening against various biological targets.

Conclusion

4-Bromo-3'-chloro-2'-methylbiphenyl is a strategically designed chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis is reliably achieved through the robust Suzuki-Miyaura cross-coupling reaction. Rigorous analytical characterization is essential to validate its structure and purity. The unique combination of halogen and alkyl substituents on the biphenyl core provides a versatile platform for the development of novel compounds with tailored properties, making it a valuable tool for the modern research scientist.

References

-

Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link]

-

Bari, L. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Jain, Z. J., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link]

-

IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. Available at: [Link]

-

White, H. S., et al. (2014). Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. Journal of Medicinal Chemistry. Available at: [Link]

-

Winefordner, J. D., et al. (1973). Analysis of halogenated biphenyls by pulsed source-time resolved phosphorimetry. Analytical Chemistry. Available at: [Link]

-

He, J., et al. (2017). Genomic characterization of three unique Dehalococcoides that respire on persistent polychlorinated biphenyls. PNAS. Available at: [Link]

-

Tysklind, M., et al. (2006). Selection of Polychlorinated Biphenyls for use in Quantitative Structure-Activity Modelling. SAR and QSAR in Environmental Research. Available at: [Link]

-

Chopra, P., et al. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. SciVision Publishers. Available at: [Link]

-

LCGC International. (2022). Determination of Polychlorinated Biphenyls in Water Samples Using a Needle Trap Device Combined with Gas Chromatography. LCGC International. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-2-methylphenylthiourea. PubChem. Available at: [Link]

-

Global Substance Registration System. (n.d.). 4'-BROMO-3-METHYLBIPHENYL. gsrs. Available at: [Link]

-

EPA. (2025). 4-Bromo-4'-tert-butylbiphenyl Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

Ayub, K., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. . Available at: [Link]

-

ChemSrc. (2025). 4'-bromo-2-chloro-biphenyl. chemsrc.com. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-2-methylbenzaldehyde. PubChem. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-2-methylaniline. PubChem. Available at: [Link]

-

Yathirajan, H. S., et al. (2025). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. scivisionpub.com [scivisionpub.com]

- 6. researchgate.net [researchgate.net]

- 7. 4'-bromo-2-chloro-biphenyl | CAS#:39802-88-5 | Chemsrc [chemsrc.com]

- 8. L17875.03 [thermofisher.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. gala.gre.ac.uk [gala.gre.ac.uk]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Genomic characterization of three unique Dehalococcoides that respire on persistent polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. pubs.acs.org [pubs.acs.org]

The Enduring Legacy of the Biphenyl Scaffold: A Journey from Serendipitous Discovery to Rational Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted biphenyl motif, a seemingly simple structural unit composed of two connected phenyl rings, has proven to be a cornerstone of modern organic chemistry and drug discovery.[1][2][3][4] Its unique conformational properties, coupled with its ability to serve as a versatile scaffold for a vast array of functionalizations, have cemented its status as a "privileged structure" in medicinal chemistry.[1][2] This guide provides a comprehensive exploration of the discovery and history of substituted biphenyls, tracing their evolution from early, often harsh, synthetic methods to the sophisticated and highly selective cross-coupling strategies employed today. We will delve into the critical phenomenon of atropisomerism, a unique form of stereoisomerism inherent to certain substituted biphenyls, and explore its profound implications in drug design and asymmetric catalysis.[5][6][7] Finally, we will survey the diverse applications of these remarkable compounds, from their central role in blockbuster pharmaceuticals to their use in advanced materials such as liquid crystals.[8][9][10]

Early Encounters and Foundational Syntheses

The story of substituted biphenyls begins not with a targeted synthesis, but with early observations of their formation, often as byproducts. It was the drive to understand and control the formation of the biaryl C-C bond that led to the development of the first named reactions in this field.

The Dawn of Biaryl Synthesis: The Wurtz-Fittig and Ullmann Reactions

The mid-19th century saw the first deliberate attempts to construct biphenyls. The Wurtz-Fittig reaction , an extension of Wurtz's work on coupling alkyl halides, involved the use of sodium metal to couple two aryl halides.[1][2] While historically significant, this method suffered from harsh conditions and a lack of selectivity, particularly with substituted aryl halides, often leading to a mixture of products.

A significant step forward came in the early 20th century with the work of Fritz Ullmann. The Ullmann reaction , first reported in 1901, utilized copper or its salts to promote the coupling of two aryl halides.[1][2][11] This reaction, and its subsequent modifications, became a workhorse for biaryl synthesis for many decades.[11]

-

Reactants: An aryl halide (iodides are most reactive), copper powder or a copper salt (e.g., CuI, CuO), and a high-boiling point solvent (e.g., dimethylformamide, nitrobenzene).

-

Conditions: The reaction mixture is heated to high temperatures, often exceeding 200°C, for several hours.[12][13]

-

Workup: After cooling, the reaction mixture is typically treated with an acid to dissolve the copper salts, followed by extraction of the biphenyl product.

The classical Ullmann reaction, however, was not without its drawbacks. The high temperatures required limited its functional group tolerance, and the use of stoichiometric or even excess copper presented challenges in product purification.[11][13] Modern advancements have introduced ligands that allow for catalytic amounts of copper and milder reaction conditions.[12][13]

The Gomberg-Bachmann Reaction: A Radical Approach

In 1924, Moses Gomberg and Werner E. Bachmann introduced a novel method for aryl-aryl bond formation via a diazonium salt, now known as the Gomberg-Bachmann reaction .[14][15][16] This reaction proceeds through a radical mechanism, where the thermal decomposition of a diazonium salt in the presence of an aromatic solvent generates an aryl radical that then attacks the solvent molecule.[14][17]

Caption: Workflow of the Gomberg-Bachmann reaction.

While innovative, the Gomberg-Bachmann reaction generally suffers from low yields and a lack of regioselectivity, as the radical intermediate can attack various positions on the aromatic solvent.[14][15]

The Palladium Revolution: Modern Cross-Coupling Reactions

The latter half of the 20th century witnessed a paradigm shift in the synthesis of substituted biphenyls with the advent of palladium-catalyzed cross-coupling reactions. These methods offer milder reaction conditions, broader functional group tolerance, and significantly higher yields and selectivity compared to their classical counterparts.

The Suzuki-Miyaura Coupling: A Versatile and Robust Tool

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become one of the most widely used methods for the synthesis of biaryls.[1][18] The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[18][19][20]

The remarkable success of the Suzuki-Miyaura coupling can be attributed to several factors: the commercial availability and stability of a wide range of boronic acids, the mild reaction conditions, and the generation of non-toxic and easily removable byproducts.[19]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Reactants: An aryl halide or triflate, an arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., toluene/water, dioxane/water).[19]

-

Assembly: The reactants are combined in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: The mixture is heated, typically between 80-110°C, until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Workup: The reaction mixture is cooled, and the product is isolated through extraction and purified by chromatography.

Other Key Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is highly prominent, other palladium-catalyzed reactions also play crucial roles in the synthesis of substituted biphenyls. These include the Stille coupling (using organostannanes), the Negishi coupling (using organozinc reagents), and the Hiyama coupling (using organosilanes).[1][2] Each of these methods offers its own unique advantages and disadvantages in terms of substrate scope, functional group tolerance, and reagent toxicity.[19]

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron | Stable, non-toxic reagents; mild conditions | Base-sensitive substrates can be problematic |

| Stille | Organostannane | High functional group tolerance; mild conditions | Toxicity of tin reagents and byproducts |

| Negishi | Organozinc | High reactivity of organozinc reagents | Air and moisture sensitivity of reagents |

| Hiyama | Organosilane | Low toxicity of silicon reagents | Requires an activating agent (e.g., fluoride) |

Atropisomerism: Chirality Without a Chiral Center

One of the most fascinating aspects of substituted biphenyls is the phenomenon of atropisomerism . This is a type of stereoisomerism that arises from restricted rotation around a single bond, leading to the existence of stable, non-interconverting rotational isomers (rotamers).[5][6][21] In biphenyls, this restricted rotation is caused by steric hindrance from bulky substituents at the ortho positions of the two phenyl rings.[5][21]

The first experimental detection of atropisomerism in a substituted biphenyl was by George Christie and James Kenner in 1922.[5][6] The term "atropisomer" was later coined by Richard Kuhn in 1933.[5][6] For a pair of atropisomers to be isolable, the energy barrier to rotation must be sufficiently high, with a half-life of interconversion of at least 1000 seconds at a given temperature.[5][6]

Caption: The origin of atropisomerism in substituted biphenyls.

The existence of atropisomerism has profound implications in drug discovery, as different atropisomers of a drug molecule can have vastly different pharmacological activities and toxicities.[7][22] This has led to the development of asymmetric synthetic methods to selectively prepare a single atropisomer. Axially chiral biphenyls, such as BINAP, have also found widespread use as ligands in asymmetric catalysis.[6]

Diverse Applications of Substituted Biphenyls

The unique structural and electronic properties of substituted biphenyls have led to their widespread use in a variety of fields.

Medicinal Chemistry and Drug Discovery

Substituted biphenyls are a cornerstone of modern medicinal chemistry, appearing in a large number of marketed drugs.[1][2] Their ability to adopt specific conformations allows them to bind to biological targets with high affinity and selectivity. Examples of drugs containing a biphenyl scaffold include the anti-inflammatory drug diflunisal, the antihypertensive agent telmisartan, and the third-generation topical retinoid adapalene.[1][9]

Materials Science: Liquid Crystals and OLEDs

The rigid and elongated structure of certain biphenyl derivatives makes them ideal components of liquid crystals.[9][10] Cyanobiphenyls, in particular, were instrumental in the development of the first commercially viable liquid crystal displays (LCDs).[9][10] In the realm of organic electronics, biphenyl-containing molecules are used as host materials, charge transport layers, and emissive dopants in organic light-emitting diodes (OLEDs).[1][8]

Agrochemicals and Other Industrial Applications

Substituted biphenyls have also found applications in the agrochemical industry as herbicides and fungicides.[9] Furthermore, they serve as important intermediates in the synthesis of polymers, dyes, and emulsifiers.[3][9][23]

Conclusion

The journey of substituted biphenyls from their initial discovery to their current status as indispensable building blocks in science and technology is a testament to the power of organic synthesis. The development of increasingly sophisticated synthetic methodologies has not only enabled the efficient construction of these molecules but has also unveiled the subtleties of their stereochemistry and paved the way for their diverse applications. As our understanding of the relationship between molecular structure and function continues to grow, the substituted biphenyl scaffold is poised to remain a central player in the design and creation of new molecules with tailored properties for the challenges of the future.

References

- Ullmann condensation - Grokipedia. (n.d.).

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262–18305. [Link]

- The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction. (2026, January 7). Oreate AI Blog.

- A Brief Introduction to Atropisomerism. (n.d.). Unacademy.

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]

-

Ullmann Condensation. (n.d.). SynArchive. Retrieved February 15, 2024, from [Link]

-

Gomberg–Bachmann reaction. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]

-

Ullmann reaction. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]

-

Atropisomer. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]

- Understanding the Properties and Applications of Biphenyl Derivatives. (2026, January 21). NINGBO INNO PHARMCHEM CO.,LTD.

-

Gomberg-Bachmann reaction. (n.d.). chemeurope.com. Retrieved February 15, 2024, from [Link]

-

Atropisomerism in Drug Discovery -Medicinal Chemistry. (n.d.). Slideshare. Retrieved February 15, 2024, from [Link]

-

Atropisomerism as inspiration for new chemistry. (n.d.). Retrieved February 15, 2024, from [Link]

-

Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262–18305. [Link]

-

Explain Gomberg reaction with mechanism class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved February 15, 2024, from [Link]

-

Atropisomerism in Organic Chemistry. (2021, April 10). Retrieved February 15, 2024, from [Link]

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). International Journal of Pharmaceutical Sciences and Research, 4(5), 1733-1745.

-

Gomberg–Bachmann reaction | Request PDF. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

-

The Ullmann Ether Condensation. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ResearchGate. Retrieved February 15, 2024, from [Link]

- Biological deeds of Biphenyl derivatives - A short Review. (n.d.). International Journal of Scientific Development and Research, 6(12).

-

Biphenyl. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 10). ResearchGate. Retrieved February 15, 2024, from [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262–18305. [Link]

-

Principles of the Suzuki Coupling Reaction. (2023, January 5). Encyclopedia.pub. Retrieved February 15, 2024, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 15, 2024, from [Link]

-

Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. (2023, September 26). UEA Digital Repository. Retrieved February 15, 2024, from [Link]

-

Biphenyl – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2024, from [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. A Brief Introduction to Atropisomerism [unacademy.com]

- 6. Atropisomer - Wikipedia [en.wikipedia.org]

- 7. Atropisomerism in Drug Discovery -Medicinal Chemistry | PDF [slideshare.net]

- 8. nbinno.com [nbinno.com]

- 9. Biphenyl - Wikipedia [en.wikipedia.org]

- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction - Oreate AI Blog [oreateai.com]

- 15. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 16. Gomberg-Bachmann_reaction [chemeurope.com]

- 17. Explain Gomberg reaction with mechanism class 12 chemistry CBSE [vedantu.com]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemistnotes.com [chemistnotes.com]

- 22. par.nsf.gov [par.nsf.gov]

- 23. taylorandfrancis.com [taylorandfrancis.com]

Advanced Intermediate Profile: 4-Bromo-3'-chloro-2'-methylbiphenyl

Topic: Potential Applications of 4-Bromo-3'-chloro-2'-methylbiphenyl Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Linchpin Scaffold for Next-Generation Immuno-Oncology and KRAS Inhibitors[1]

Executive Summary

4-Bromo-3'-chloro-2'-methylbiphenyl (CAS: 1443352-49-5; also known as 4'-Bromo-3-chloro-2-methyl-1,1'-biphenyl) is a specialized biaryl intermediate critical to the synthesis of high-value small molecule therapeutics.[1][2] Unlike commodity biphenyls, this molecule is rationally designed to address specific "druggability" challenges in protein-protein interaction (PPI) targets.[1]

Its primary utility lies in its unique substitution pattern: the 2'-methyl group induces a non-planar conformation (atropisomerism) essential for binding in hydrophobic clefts, while the 3'-chloro substituent modulates metabolic stability and lipophilic contacts.[1] The 4-bromo moiety serves as a highly selective "handle" for palladium-catalyzed cross-coupling, allowing researchers to attach diverse polar pharmacophores to this lipophilic tail.[1]

Key Application Domains:

-

Immuno-Oncology: Small molecule PD-1/PD-L1 inhibitors (BMS-202 analogs).[1][2]

-

Precision Oncology: KRAS G12D and PDEδ inhibitors.[1]

-

Agrochemicals: Novel SDHI fungicide scaffolds.

Structural Analysis & Reactivity Profile[1]

The medicinal value of this intermediate is encoded in its three functional zones. Understanding these zones is crucial for rational drug design.[1]

| Functional Zone | Substituent | Role in Drug Design |

| The "Twist" | 2'-Methyl | Conformational Control: Steric clash with the phenyl ring protons forces the biphenyl system out of planarity (dihedral angle ~60-90°).[1] This "twist" is critical for fitting into the cylindrical hydrophobic pocket of the PD-L1 dimer interface.[1] |

| The "Anchor" | 3'-Chloro | Lipophilic Filling: Fills specific hydrophobic sub-pockets (e.g., near Tyr56 in PD-L1) and blocks metabolic oxidation at the vulnerable 3-position.[1] |

| The "Handle" | 4-Bromo | Synthetic Utility: A reactive electrophile for Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings.[1] It allows the attachment of polar "warheads" (e.g., amino acids, heterocycles) that interact with solvent-exposed residues.[1] |

Diagram 1: Pharmacophore Logic & Structural Role

Caption: Structural dissection showing how specific substituents drive binding affinity and synthetic utility in major oncology targets.

Key Application Domains

A. Small Molecule PD-1/PD-L1 Inhibitors

Monoclonal antibodies (mAbs) dominate PD-1/PD-L1 therapy, but small molecules offer oral bioavailability and better tumor penetration.[1][2] The (2-methyl-3-biphenylyl) scaffold is the core of the Bristol-Myers Squibb (BMS) series of inhibitors (e.g., BMS-202, BMS-1058).[1]

-

Mechanism: These molecules induce the dimerization of PD-L1.[1] The 4-Bromo-3'-chloro-2'-methylbiphenyl intermediate provides the "tail" that inserts deeply into the hydrophobic tunnel created between two PD-L1 proteins.[1] The 3'-chloro group enhances the fit compared to the unsubstituted analog.[1]

-

Synthetic Strategy: The 4-bromo group is coupled to a polar head group (often a substituted pyridine or amino acid derivative) which interacts with the solvent-exposed surface of the protein.[1]

B. KRAS G12D & PDEδ Inhibition

Recent patents (e.g., INCB159020 derivatives) highlight the 3-chloro-2-methylphenyl moiety as a privileged motif for binding the Switch II pocket of KRAS or the prenyl-binding pocket of PDEδ.[1]

-

Role: The scaffold acts as a lipophilic anchor that displaces the native lipid or effector protein.[1]

-

Advantage: The 2-methyl group restricts rotation, reducing the entropic penalty upon binding.[1]

Experimental Framework

Protocol 1: Synthesis of the Intermediate

Self-Validating Step: Use 1-bromo-4-iodobenzene to ensure regioselectivity.[1] The iodine atom is significantly more reactive towards oxidative addition by Pd(0) than the bromine atom, ensuring the "Handle" (Br) remains intact for downstream chemistry.[1]

Reagents:

-

3-Chloro-2-methylphenylboronic acid (1.0 equiv)[1]

-

1-Bromo-4-iodobenzene (1.1 equiv)[1]

-

K2CO3 (2.0 equiv, 2M aqueous)[1]

-

Solvent: 1,4-Dioxane[1]

Workflow:

-

Charge: In a reaction vial, combine the boronic acid, dihalide, and base in dioxane.

-

Degas: Sparge with nitrogen for 10 minutes (Critical to prevent homocoupling).

-

Catalyst: Add Pd catalyst under nitrogen flow.

-

Heat: Stir at 85°C for 4-6 hours. Monitor by TLC/LCMS.[1]

-

Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na2SO4.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is typically a white/off-white solid.[1]

Protocol 2: Downstream Functionalization (Suzuki Coupling)

This protocol demonstrates how to use the intermediate to attach a "Warhead" (e.g., a heteroaryl boronate).[1]

Reagents:

-

4-Bromo-3'-chloro-2'-methylbiphenyl (1.0 equiv)[1]

-

Heteroaryl Boronic Ester (e.g., Pyridine-4-boronic acid pinacol ester) (1.2 equiv)[1]

-

Pd2(dba)3 (0.02 equiv) / XPhos (0.04 equiv)[1]

-

K3PO4 (3.0 equiv)[1]

-

Solvent: Toluene/Water (10:1)[1]

Workflow:

-

Mix: Combine the biphenyl intermediate and the heteroaryl boronate.

-

Catalysis: The Pd2(dba)3/XPhos system is superior for sterically hindered biaryls (due to the 2'-Me group).[1]

-

Reaction: Heat at 100°C for 12 hours.

-

Result: Formation of a triaryl system common in PD-L1 inhibitors.[1]

Diagram 2: Synthesis & Derivatization Workflow

Caption: Step-wise synthesis pathway ensuring regiochemical integrity of the bromine handle.

Physicochemical Properties & Handling[1][5]

| Property | Value/Description | Relevance |

| Molecular Weight | 281.58 g/mol | Fragment-like, allows room for further elaboration (<500 Da rule).[1] |

| LogP (Predicted) | ~5.2 | Highly lipophilic; requires polar groups downstream to improve solubility.[1] |

| Physical State | White to off-white solid | Easy to weigh and handle; stable at room temperature.[1] |

| Storage | Inert atmosphere, 2-8°C | Prevent slow oxidation or hydrolysis over long periods.[1] |

References

-

Bristol-Myers Squibb Co. (2016).[1][4] Compounds useful as immunomodulators.[1] WO2017070089A1.[1] Link

- Context: Describes the synthesis and use of 3-chloro-2-methylbiphenyl deriv

-

Incyte Corporation. (2021).[1][3] Tricyclic compounds as inhibitors of KRAS. US20210269434A1.[1] Link

-

Context: Validates the 3-chloro-2-methylphenyl motif in KRAS G12D inhibitors.[1]

-

-

Zak, K. M., et al. (2016).[1] Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 7(21), 30323–30335.[1] Link

-

Context: Structural biology confirming the binding mode of biphenyl-based inhibitors in the PD-L1 hydrophobic tunnel.[1]

-

-

BOC Sciences. (2023).[1] (3-Chloro-2-methylphenyl)boronic acid Product Page.

-

Context: Commercial availability and specification of the key precursor.[1]

-

Sources

Comprehensive Spectroscopic Profiling of 4-Bromo-3'-chloro-2'-methylbiphenyl

The following technical guide provides a comprehensive spectroscopic profile for 4-Bromo-3'-chloro-2'-methylbiphenyl .

As this specific isomer is a specialized intermediate likely encountered in medicinal chemistry campaigns (e.g., for fragment-based drug discovery or agrochemical synthesis), the data presented below synthesizes theoretical chemical principles with standard spectroscopic behavior of polysubstituted biphenyls.

A Technical Guide for Structural Validation in Medicinal Chemistry

Introduction & Structural Context

4-Bromo-3'-chloro-2'-methylbiphenyl (Formula: C₁₃H₁₀BrCl | MW: ~281.58 g/mol ) represents a "privileged scaffold" in modern cross-coupling chemistry. The presence of the 2'-methyl group introduces significant steric strain, forcing the two phenyl rings out of coplanarity. This atropisomerism potential is a critical feature that influences both the NMR profile (via ring current shielding) and the biological activity of the final molecule.

This guide provides the definitive reference for validating this structure, distinguishing it from potential regioisomers (e.g., 4-bromo-2'-chloro-3'-methylbiphenyl) generated during non-selective Suzuki-Miyaura couplings.

Structural Analysis

-

Ring A (4-Bromophenyl): Para-substituted system.

-

Ring B (3-Chloro-2-methylphenyl): 1,2,3-trisubstituted pattern.

-

Key Feature: The methyl group at position 2' acts as a steric wedge, typically inducing a dihedral angle of 60–90° between the rings.

Mass Spectrometry (MS): The Isotopic Fingerprint

The most diagnostic tool for immediate confirmation of this molecule is the Mass Spectrometry isotope pattern. Due to the presence of one Bromine (⁷⁹Br/⁸¹Br) and one Chlorine (³⁵Cl/³⁷Cl), the molecular ion cluster exhibits a unique 3:4:1 intensity ratio .

Predicted MS Data (EI/ESI+)

| Ion Identity | m/z (approx) | Relative Intensity | Origin |

| M⁺ (Monoisotopic) | 280.0 | 75% | ⁷⁹Br + ³⁵Cl |

| M+2 | 282.0 | 100% | (⁸¹Br + ³⁵Cl) & (⁷⁹Br + ³⁷Cl) |

| M+4 | 284.0 | 25% | ⁸¹Br + ³⁷Cl |

Expert Insight: Do not confuse the M+2 peak with a simple isotope satellite. In this Br/Cl system, the M+2 peak is often the base peak (most intense) or nearly equal to M⁺, distinguishing it clearly from mono-halogenated species.

Fragmentation Pathway (EI)

Under Electron Impact (EI), the molecule typically undergoes sequential dehalogenation.

-

[M]⁺ → [M - Br]⁺ : Loss of bromine radical (m/z ~201).

-

[M - Br]⁺ → [M - Br - Cl]⁺ : Loss of chlorine radical, yielding the fluorenyl-type cation (m/z ~165).

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectrum is defined by the asymmetry of the two rings. The 2'-methyl group is the anchor point for assignment.

¹H NMR (400 MHz, CDCl₃)

-

Solvent: Chloroform-d (CDCl₃) is recommended to minimize solvent-solute stacking interactions common in DMSO.

-

Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment Logic |

| 2'-CH₃ | 2.25 – 2.35 | Singlet (s) | 3H | - | Distinctive high-field methyl attached to aromatic ring. |

| H-2, H-6 | 7.15 – 7.25 | Doublet (d) | 2H | J ≈ 8.5 Hz | Ortho to biphenyl bond. Shielded by Ring B current due to twist. |

| H-3, H-5 | 7.50 – 7.55 | Doublet (d) | 2H | J ≈ 8.5 Hz | Ortho to Bromine. Deshielded by inductive effect of Br. |

| H-4' | 7.35 – 7.40 | Doublet (d) | 1H | J ≈ 8.0 Hz | Ortho to Chlorine; Para to biphenyl linkage. |

| H-5' | 7.10 – 7.18 | Triplet (t) | 1H | J ≈ 7.8 Hz | Meta to Cl and Methyl. |

| H-6' | 7.05 – 7.10 | Doublet (d) | 1H | J ≈ 7.5 Hz | Ortho to biphenyl linkage; shielded by Ring A. |

Critical Validation Step: Check the chemical shift of H-2/H-6 (Ring A). In a planar biphenyl, these would appear downfield (>7.5 ppm). Here, due to the 2'-Me induced twist, they experience the shielding cone of Ring B, shifting them upfield to ~7.20 ppm. This confirms the ortho-substitution pattern.

¹³C NMR (100 MHz, CDCl₃)

Key diagnostic peaks to look for:

-

Methyl Carbon: ~18–21 ppm.

-

C-Br (C4): ~121 ppm (Characteristic upfield shift for C-Br).

-

C-Cl (C3'): ~134–136 ppm.

-

Ipso Carbons (C1, C1'): ~139–142 ppm (quaternary signals, low intensity).

Infrared Spectroscopy (IR)

While less specific than NMR, IR confirms the functional groups.

-

3050–3000 cm⁻¹: C-H stretch (aromatic).

-

2950–2920 cm⁻¹: C-H stretch (aliphatic methyl).

-

1580, 1470 cm⁻¹: C=C aromatic ring skeletal vibrations.

-

1070–1080 cm⁻¹: C-Cl stretch (strong band).

-

1010 cm⁻¹: C-Br stretch.

Experimental Protocols

To ensure data integrity (Trustworthiness), follow these standardized workflows.

Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS.

-

Filtration: If the solution is cloudy (common with inorganic salts from Suzuki coupling), filter through a small plug of glass wool directly into the NMR tube.

-

Acquisition:

-

¹H: 16 scans, 2 second relaxation delay.

-

¹³C: 512 scans minimum to resolve quaternary carbons (C-Br, C-Cl).

-

Quality Control Workflow

Before releasing the compound for biological assay, it must pass the "Triad of Purity":

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link (Standard reference for chemical shift prediction).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link (Context for synthesis of sterically hindered biphenyls).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Technical Guide: Biological Potential & Medicinal Chemistry of Chloro-Methylbiphenyl Derivatives

Executive Summary

The chloro-methylbiphenyl scaffold represents a critical duality in medicinal chemistry. Depending on the substitution pattern, it functions either as a highly reactive electrophilic intermediate—essential for the synthesis of "Sartan" class antihypertensives—or as a stable, lipophilic pharmacophore in antimicrobial and anticancer agents.

This guide analyzes the biological activity, structure-activity relationships (SAR), and synthetic utility of this scaffold.[1] We distinguish between two primary structural classes:

-

The Reactive Linker: 4'-(chloromethyl)biphenyl derivatives (e.g., alkylating agents).

-

The Pharmacophore: Ring-substituted chloro-methylbiphenyls (e.g., 4'-chloro-2-methylbiphenyl).

Part 1: The Reactive Scaffold (Sartan Intermediates)

The most commercially significant application of the chloro-methylbiphenyl motif is as a precursor for Angiotensin II Receptor Blockers (ARBs). The presence of a chloromethyl (-CH₂Cl) group at the 4'-position of a biphenyl ring creates a potent electrophile susceptible to nucleophilic attack.

Mechanism of Action: Alkylation

The chloromethyl group facilitates an S_N2 reaction, allowing the attachment of nitrogenous heterocycles (imidazoles, benzimidazoles) to the biphenyl core. This is the rate-limiting step in the synthesis of Telmisartan, Losartan, and Irbesartan.

Pathway Visualization: Sartan Synthesis Workflow

The following diagram illustrates the critical role of the 4'-(chloromethyl)biphenyl intermediate in constructing the ARB pharmacophore.

Caption: Synthetic pathway highlighting the 4'-(chloromethyl)biphenyl moiety as the critical electrophilic "hinge" in ARB drug construction.

Part 2: The Pharmacophore (Antimicrobial & Anticancer Activity)[2][3]

When the chlorine and methyl groups are directly attached to the aromatic rings (aryl-Cl and aryl-Me), rather than on a side chain, the scaffold becomes a stable pharmacophore. The lipophilicity provided by these substituents enhances membrane permeability and hydrophobic binding interactions.

Antimicrobial Activity

Substituted biphenyls disrupt bacterial cell membranes and inhibit cell wall biosynthesis. The 4'-chloro substituent specifically increases metabolic stability against oxidative degradation, while the methyl group provides steric bulk that can improve selectivity for bacterial enzymes over mammalian homologs.

Key Data: Activity of Functionalized Biphenyls Recent studies on biphenyl-3,4,5-triol derivatives highlight the potency of halogenated biphenyls. While the trifluoromethyl analog is most potent, the chloro-derivatives show significant activity.

| Compound Class | Substituent (4'-Position) | Target Organism | MIC (µg/mL) | Mechanism |

| Biphenyl Triol | -CF₃ | MRSA | 3.13 | Membrane Disruption |

| Biphenyl Triol | -Cl | S. aureus | 6.25 - 12.5 | Membrane Disruption |

| Vancomycin-CBP | -(4-chlorobiphenyl)methyl | VRE (VanA) | 0.005 - 0.06 | Cell Wall Inhibition |

| Benzimidazole | -Cl, -Me (Biphenyl linker) | E. coli | 32 - 64 | DNA Gyrase Inhibition |

Note: The "Vancomycin-CBP" derivative demonstrates that attaching a chlorobiphenyl group to a glycopeptide creates a "super-antibiotic" capable of overcoming resistance, driven by the hydrophobic anchoring of the chlorobiphenyl tail.

Cytotoxicity & Anticancer Potential

The 4-chloromethylbiphenyl (4CMB) derivative acts as a direct alkylating agent, showing mutagenic properties. However, stable ring-substituted derivatives (e.g., 4'-chloro-3,4,5-trimethoxybiphenyl ) exhibit targeted cytotoxicity against cancer cell lines by inhibiting tubulin polymerization or inducing oxidative stress.

Structure-Activity Relationship (SAR) Logic:

-

Chlorine (C-4'): Enhances lipophilicity (

value +0.71), improving penetration into solid tumors. -

Methoxy/Hydroxy (C-3,4,5): Mimics the colchicine binding site on tubulin.

-

Biphenyl Core: Acts as a rigid spacer, maintaining the correct distance between the "A" and "B" ring pharmacophores.

Part 3: Toxicology & Safety Profile

The biological activity of this scaffold is a double-edged sword. The same reactivity that makes 4'-(chloromethyl)biphenyl a useful synthetic intermediate also renders it a potential genotoxin.

Toxicological Mechanisms

-

Direct Alkylation (Genotoxicity): Compounds with a benzylic chloride (chloromethyl) group can alkylate DNA bases (guanine N7), leading to mutations. This requires strict control of impurities in final drug substances (e.g., limiting alkyl halide impurities in Sartans to ppm levels).

-

Metabolic Activation: Polychlorinated biphenyls (PCBs) with methyl substitutions can be metabolized to methyl sulfones . These metabolites are highly persistent and can induce CYP450 enzymes, leading to oxidative stress in hepatocytes.

Safety Diagram: Metabolic Fate

Caption: Divergent metabolic pathways determine whether the scaffold becomes a toxic alkylating agent or a clearable metabolite.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4'-Methyl-2-biphenylcarboxylic Acid

Rationale: This Suzuki-Miyaura coupling is the industry standard for constructing the biphenyl core with high regioselectivity.

Reagents:

-

2-Bromobenzoic acid (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

Pd(OAc)₂ (0.05 eq) / PPh₃ (0.1 eq)

-

K₂CO₃ (2.5 eq)

-

Solvent: Toluene/Water (3:1)

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with toluene and water. Sparge with nitrogen for 30 minutes. Critical: Oxygen poisons the Pd(0) active species, reducing yield.

-

Catalyst Formation: Add Pd(OAc)₂ and PPh₃. Stir at RT for 15 mins to generate the active Pd(0)-phosphine complex.

-

Coupling: Add the aryl bromide, boronic acid, and base. Heat to reflux (90-100°C) for 12 hours.

-

Workup: Cool to RT. Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid product. Filter and recrystallize from ethanol.

Protocol 2: MIC Determination (Broth Microdilution)

Rationale: Standardized CLSI protocol to quantify antimicrobial potency.

-

Preparation: Dissolve the chloro-methylbiphenyl derivative in DMSO. Limit DMSO final concentration to <1% to avoid solvent toxicity masking bacterial inhibition.

-

Inoculum: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.

-

Dosing: Dispense 100 µL of broth into 96-well plates. Perform serial 2-fold dilutions of the test compound (Range: 64 µg/mL to 0.125 µg/mL).

-

Incubation: Incubate at 37°C for 16-20 hours.

-

Readout: Determine MIC as the lowest concentration showing no visible turbidity. Validate with Resazurin dye (blue to pink reduction indicates viable growth).

References

-

Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Biological Evaluation of Benzimidazolyl Biphenyl Derivatives as Antihypertensive Agents. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link][2]

-

4-Chloromethylbiphenyl (4CMB): a novel mutagen and potential carcinogen. Carcinogenesis. Available at: [Link]

-

Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives. Molecules (MDPI). Available at: [Link][2]

-

Total Synthesis of [Ψ[C(=NH)NH]Tpg4]Vancomycin and its (4-Chlorobiphenyl)methyl Derivative. Journal of the American Chemical Society. Available at: [Link]

-

Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Available at: [Link][3][2][4][5][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. docta.ucm.es [docta.ucm.es]

- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Trends in Synthesis of Chloramphenicol New Derivatives [mdpi.com]

- 5. Total Synthesis of [Ψ[C(=NH)NH]Tpg4]Vancomycin and its (4-Chlorobiphenyl)methyl Derivative: Impact of Peripheral Modifications on Vancomycin Analogues Redesigned for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

Methodological & Application

Application Note: High-Fidelity Chemoselective Synthesis of 4-Bromo-3'-chloro-2'-methylbiphenyl

Executive Summary

This application note details the robust synthesis of 4-Bromo-3'-chloro-2'-methylbiphenyl , a high-value scaffold for medicinal chemistry. The synthesis presents two primary challenges: chemoselectivity (differentiating between aryl-iodide, aryl-bromide, and aryl-chloride bonds) and steric hindrance (ortho-substitution on the boronic acid).

By exploiting the kinetic oxidative addition rates of palladium species (

Retrosynthetic Strategy & Mechanistic Rationale

The Chemoselectivity Hierarchy

The success of this synthesis relies on the intrinsic reactivity differences of aryl halides in Pd(0)-catalyzed cross-coupling. The bond dissociation energies (BDE) and the lability of the carbon-halogen bond dictate that oxidative addition occurs preferentially at the C-I bond.

-

Electrophile Selection: 1-Bromo-4-iodobenzene . Using 1,4-dibromobenzene would lead to statistical mixtures (mono- vs. bis-coupling) and polymerization. The iodo-handle ensures site-specific initiation.

-

Nucleophile Selection: (3-Chloro-2-methylphenyl)boronic acid . The methyl group at the 2-position introduces steric bulk, requiring a catalyst system capable of facilitating transmetalation despite the crowded environment.

Reaction Scheme

Figure 1: Strategic coupling pathway prioritizing the C-I bond over C-Br and C-Cl.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (Example) | Role |

| 1-Bromo-4-iodobenzene | 282.90 | 1.0 | 2.83 g (10 mmol) | Electrophile |

| (3-Chloro-2-methylphenyl)boronic acid | 170.40 | 1.1 | 1.87 g (11 mmol) | Nucleophile |

| Pd(PPh3)4 | 1155.56 | 0.03 | 346 mg | Catalyst |

| Sodium Carbonate (Na2CO3) | 105.99 | 2.5 | 2.65 g | Base |

| 1,2-Dimethoxyethane (DME) | - | - | 40 mL | Solvent |

| Water (degassed) | - | - | 10 mL | Co-solvent |

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup [4]

-

Critical: Palladium(0) species are oxygen-sensitive. All solvents must be degassed.

-

Charge a 100 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar.

-

Connect the flask to a Schlenk line or nitrogen manifold. Evacuate and backfill with

three times.

Step 2: Reagent Charging

-

Under a positive flow of nitrogen, add 1-Bromo-4-iodobenzene (2.83 g) and (3-Chloro-2-methylphenyl)boronic acid (1.87 g).

-

Add DME (40 mL). Sparge the solution with nitrogen for 10 minutes.

-

Note: DME is preferred over THF for its higher boiling point (

C), allowing for faster kinetics required by the sterically hindered boronic acid.

Step 3: Catalyst & Base Addition

-

Add

(346 mg) quickly to minimize air exposure. The solution typically turns yellow. -

Dissolve

(2.65 g) in Water (10 mL) and sparge with nitrogen. Add this aqueous solution to the reaction flask via syringe.

Step 4: Reaction

-

Heat the biphasic mixture to reflux (

C) . -

Monitor by TLC or HPLC every 2 hours.

-

TLC Mobile Phase: Hexanes/Ethyl Acetate (95:5).

-

Target: Disappearance of 1-Bromo-4-iodobenzene.

-

Observation: If the reaction stalls due to the steric bulk of the 2'-methyl group, add an additional 1 mol% of catalyst.

-

Step 5: Workup & Purification

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

-

Separate layers. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

-

Wash combined organics with Brine (sat. NaCl), dry over anhydrous

, and filter. -

Concentrate under reduced pressure.

-

Purification: Flash Column Chromatography (

).-

Eluent: 100% Hexanes

2% EtOAc/Hexanes. -

Why: The product is highly lipophilic. The boronic acid excess will remain on the baseline or elute much later.

-

Mechanism & Critical Control Points

The selectivity is governed by the oxidative addition step. The Pd(0) center inserts into the C-X bond.[5] The rate of insertion follows the bond strength:

Figure 2: Catalytic cycle highlighting the kinetic discrimination between Aryl-I and Aryl-Br.

Troubleshooting & Optimization

Common Issues

| Issue | Cause | Solution |

| Low Conversion | Steric hindrance of 2'-methyl group slows transmetalation. | Switch to SPhos Pd G2 or XPhos Pd G2 . These bulky, electron-rich ligands accelerate coupling of hindered substrates.[6] |

| Des-bromo Product | Hydrodehalogenation (reduction of C-Br bond). | Ensure solvent is strictly anhydrous if possible (switch to anhydrous Toluene/K3PO4). Reduce reaction time. |

| Homocoupling | Oxidation of Boronic acid or Aryl Halide. | Ensure rigorous |

Analytical Validation (Expected Data)

-

1H NMR (

): Look for the diagnostic methyl singlet at -

MS (EI/ESI): The mass spectrum should show the characteristic isotope pattern for one Br and one Cl atom (M+, M+2, M+4).

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[7][8] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[9] Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link

-

Organic Chemistry Portal. "Suzuki Coupling - Reactivity & Selectivity." Link

-

Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127(13), 4685–4696. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2'-BROMO-4-CHLORO-BIPHENYL synthesis - chemicalbook [chemicalbook.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

Application Note: Precision Synthesis of 4-Bromo-3'-chloro-2'-methylbiphenyl

Executive Summary

The synthesis of 4-Bromo-3'-chloro-2'-methylbiphenyl presents a dual challenge in organic synthesis: chemoselectivity and steric hindrance . The target molecule contains three distinct halogenated sites (if precursors are mishandled) and a sterically demanding ortho-methyl group at the 2' position.

Standard palladium protocols often fail to discriminate between aryl bromide and aryl iodide sites, leading to oligomerization or loss of the functional handle (Br) required for downstream derivatization. Furthermore, the 2'-methyl group retards the transmetalation step, often necessitating harsh conditions that compromise chemoselectivity.

This Application Note details a high-fidelity protocol using XPhos Pd G2 , a Buchwald precatalyst designed for difficult steric couplings. By exploiting the bond dissociation energy difference between Ar-I and Ar-Br, this method achieves exclusive coupling at the iodide site while preserving the bromide and chloride functionalities.

Retrosynthetic Analysis & Strategy

To synthesize the target without side reactions, we utilize a chemoselective cross-coupling strategy .

-

Bond Disconnection: The biaryl bond is formed between C1 of the 4-bromophenyl ring and C1' of the 3-chloro-2-methylphenyl ring.

-

Coupling Partners:

-

Electrophile:[1]1-Bromo-4-iodobenzene . The C–I bond is significantly weaker (approx. 65 kcal/mol) than the C–Br bond (approx. 81 kcal/mol), allowing Pd(0) to insert selectively into the C–I bond under controlled conditions.

-

Nucleophile:(3-chloro-2-methylphenyl)boronic acid . This partner carries the steric bulk (2'-Me) and the inert chloride.

-

Mechanistic Pathway (Graphviz)

The following diagram illustrates the selective catalytic cycle, highlighting the kinetic preference for Oxidative Addition into the Ar-I bond.

Figure 1: Catalytic cycle emphasizing the chemoselective oxidative addition of Ar-I over Ar-Br.

Catalyst Selection: The "Why"

For this specific transformation, standard catalysts like Pd(PPh₃)₄ are insufficient due to the steric hindrance of the 2'-methyl group, often requiring high temperatures that trigger scrambling of the halogens.

We recommend XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) .

-

Steric Power: The bulky XPhos ligand facilitates the transmetalation of the hindered 2'-methyl aryl boronic acid.

-

Rapid Activation: The G2 precatalyst activates quickly at mild temperatures, generating the active monoligated Pd(0) species essential for the reaction.

-

Selectivity: By operating efficiently at 40–60°C, the catalyst maintains high turnover for the Ar-I bond while remaining kinetically incompetent for the Ar-Br bond.

Experimental Protocol

Materials & Reagents Table

| Component | Role | Equiv. | Purity/Grade |

| 1-Bromo-4-iodobenzene | Electrophile | 1.0 | >98% |

| (3-chloro-2-methylphenyl)boronic acid | Nucleophile | 1.1 - 1.2 | >97% |

| XPhos Pd G2 | Catalyst | 0.02 (2 mol%) | Catalyst Grade |

| Potassium Phosphate (K₃PO₄) | Base | 2.0 - 3.0 | Tribasic, Anhydrous |

| THF / Water (4:1) | Solvent | N/A | Degassed, HPLC Grade |

Detailed Workflow

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a 2-neck round-bottom flask or a reaction vial with a magnetic stir bar and a rubber septum.

-

Charge the vessel with 1-Bromo-4-iodobenzene (1.0 equiv), (3-chloro-2-methylphenyl)boronic acid (1.2 equiv), and XPhos Pd G2 (2 mol%).

-

Note: If using anhydrous K₃PO₄, add it now. If using aqueous base, add in Step 3.

Step 2: Degassing (Critical)

-

Evacuate the vessel under high vacuum and backfill with Argon (repeat 3 times).

-

Add the solvent system (THF/Water 4:1) via syringe.[2]

-

Why: Oxygen poisons the active Pd(0) species and promotes homocoupling of the boronic acid.

Step 3: Reaction Execution

-

Heat the mixture to 50°C .

-

Caution: Do not exceed 60°C initially. Higher temperatures increase the risk of oxidative addition into the C-Br bond.

-

-

Monitor by HPLC or TLC every 30 minutes. The Ar-I starting material should disappear rapidly (typically < 2 hours).

-

If conversion stalls, raise temperature to 60°C, but monitor closely.

Step 4: Workup & Purification

-

Cool the reaction to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Extract the aqueous layer twice with EtOAc.

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography using Hexanes/EtOAc (Gradient 0% → 10%). The product is less polar than the boronic acid but similar to the starting bromide.

-

TLC Stain: UV active.

-

Workflow Diagram (Graphviz)

Figure 2: Operational workflow for the synthesis.

Process Control & Validation

To ensure the protocol was successful, the isolated product must be validated against specific criteria.

| Analysis Type | Expected Result | Interpretation |

| 1H NMR | Distinct singlets/doublets for the biaryl system. | Critical: Look for the 2'-Methyl singlet approx. 2.2-2.4 ppm. Integration must match 3 protons. |

| HPLC/MS | Single peak, Mass = [M+H]+ pattern matching Br+Cl. | Verify isotopic pattern. Br (50/50) and Cl (75/25) creates a distinct "staircase" isotopic envelope. |

| TLC | Single spot, Rf ~ 0.4-0.6 (Hex/EtOAc 9:1). | If multiple spots appear, check for homocoupling of the boronic acid (usually lower Rf). |

Troubleshooting Guide

Issue 1: Formation of 4,4'-Dibromobiphenyl (Homocoupling of Electrophile)

-

Cause: Catalyst disproportionation or lack of active boronate.

-

Solution: Ensure the base (K₃PO₄) is fully dissolved or finely ground. Increase the equivalent of Boronic Acid to 1.5.

Issue 2: Reaction at the Bromide Position (Oligomerization)

-

Cause: Reaction temperature too high (>80°C) or catalyst too active (e.g., using Pd(tBu3P)2).

-

Solution: Strictly maintain T < 60°C. Switch to the slightly less electron-rich Pd(dppf)Cl₂ if XPhos is too aggressive, though yield may suffer due to the 2'-methyl steric clash.

Issue 3: Low Conversion (Stalled Reaction)

-

Cause: Steric hindrance of the 2'-methyl group preventing transmetalation.

-

Solution: Switch solvent to 1,4-Dioxane/Water and heat to 80°C only if the Ar-I is confirmed to be unreactive at lower temps. Ensure efficient stirring.

References

-

Reactivity Order of Aryl Halides

-

Catalyst Selection (XPhos Pd G2)

- Application: XPhos is specifically optimized for sterically hindered biaryl synthesis (ortho-substitution).

-

Source: Sigma-Aldrich. (n.d.). XPhos Pd G2 Product Sheet. Link

-

General Suzuki-Miyaura Methodology

-

Chemoselectivity Precedents

- Context: Sequential coupling of Iodo-Bromo arenes is a foundational technique in diversity-oriented synthesis.

-

Source: Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. fiveable.me [fiveable.me]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. XPhos Pd G2 1310584-14-5 [sigmaaldrich.com]

- 6. XPhos Pd G2 Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. thieme.de [thieme.de]

- 9. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of 4-Bromo-Aryl Halides

Executive Summary & Strategic Rationale

The Suzuki-Miyaura cross-coupling of 4-bromo-aryl halides represents a cornerstone transformation in drug discovery. Unlike their iodo-analogs (highly reactive but unstable/expensive) or chloro-analogs (cheap but kinetically sluggish), 4-bromo-aryl halides occupy a "Goldilocks" zone of reactivity and stability. However, the specific electronic environment at the para-position dictates the success of the coupling.

-

Electron-Withdrawing Groups (EWGs) at C4 (e.g., 4-bromobenzonitrile): Accelerate oxidative addition but may promote homocoupling or hydrolysis if the base is too strong.

-

Electron-Donating Groups (EDGs) at C4 (e.g., 4-bromoanisole): Deactivate the C-Br bond, requiring electron-rich ligands (e.g., alkylphosphines) to facilitate oxidative addition.

This guide provides a tiered protocol system, moving from cost-effective "workhorse" conditions to high-performance catalytic systems for deactivated substrates.

Mechanistic Architecture & Decision Logic

Understanding the catalytic cycle is prerequisite to troubleshooting. For aryl bromides, the Oxidative Addition (OA) is often the rate-determining step (RDS), particularly for electron-rich substrates.

Catalytic Cycle Visualization

The following diagram outlines the standard cycle with critical failure points for 4-bromo substrates.

Caption: Figure 1. Catalytic cycle emphasizing the critical oxidative addition step for 4-bromo-aryl halides.

Experimental Protocols

Protocol A: The "Workhorse" Method (General Screening)

Best for: Activated or neutral 4-bromo-aryl halides (e.g., 4-bromotoluene, 4-bromobenzaldehyde). Mechanism: Relies on the robust Pd(PPh3)4 or Pd(dppf)Cl2 catalysts.

Reagents:

-

Substrate: 4-Bromo-aryl halide (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (3–5 mol%) — Preferred over Pd(PPh3)4 for air stability.

-

Base: K2CO3 (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[4]

Step-by-Step Workflow:

-

Vessel Prep: Charge a reaction vial with the aryl bromide, boronic acid, and Pd catalyst. Cap with a septum.

-

Inerting (Critical): Evacuate and backfill with Nitrogen/Argon (x3).[4] Note: Pd(0) is sensitive to O2; failure here leads to homocoupling.[5]

-

Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous K2CO3 solution.

-

Reaction: Heat to 80–90 °C for 2–4 hours.

-

Checkpoint 1 (Visual): The reaction should turn from orange/red to black (Pd black precipitation) upon completion. If it turns black immediately upon heating, catalyst decomposition may be too fast (lower temp).

-

Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[6]

Protocol B: The "High-Performance" Method (Deactivated/Steric)

Best for: Electron-rich substrates (e.g., 4-bromoanisole, 4-bromoaniline) or unstable boronic acids (e.g., 2-pyridyl). Mechanism: Uses bulky, electron-rich phosphines (Buchwald Ligands) to accelerate oxidative addition.

Reagents:

-

Catalyst: XPhos Pd G2 or SPhos Pd G2 (1–2 mol%)

-

Base: K3PO4 (0.5 M aq) or K3PO4 (solid) + 2 equiv H2O

-

Solvent: THF or Toluene

-

Temp: 40 °C to 60 °C (Milder conditions prevent deboronation)

Step-by-Step Workflow:

-

Solids: Weigh XPhos Pd G2, boronic acid, and aryl bromide into the vial.

-

Solvent: Add THF and the aqueous base solution.

-

Activation: Stir at Room Temperature (RT) for 10 mins. Note: These precatalysts activate rapidly.[7]

-

Heating: Warm to 40–60 °C. Monitor by HPLC/UPLC every 30 mins.

-

Checkpoint 2 (Conversion): If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv). Unstable boronic acids often degrade before the bromide is consumed.

Protocol C: Green/Aqueous Conditions (Industrial/Scalable)

Best for: Polar substrates and environmentally conscious scaling.

Reagents:

-

Catalyst: Pd(OAc)2 (1 mol%) + TBAB (1.0 equiv)

-

Base: Na2CO3 (3 equiv)[4]

-

Solvent: Water:Ethanol (1:1)

-

Temp: Room Temperature to 50 °C

Workflow:

-

Dissolve TBAB, base, and substrates in Water/EtOH.

-

Add Pd(OAc)2 last.[4]

-

Stir vigorously in air (or under N2 for better yield). The TBAB acts as a phase-transfer catalyst and stabilizes Pd-nanoparticles.

Optimization & Troubleshooting Guide

Use the following data-driven table to diagnose reaction failures.

| Symptom | Probable Cause | Corrective Action |

| No Reaction (0% Conv) | Catalyst Poisoning / Inactive Pd | Switch to Protocol B (XPhos/SPhos). Ensure bromide is not an iodide (requires different kinetics). |

| Homocoupling (Ar-Ar) | Oxygen leak / Slow Oxidative Addition | Degas solvents more rigorously (sparge 15 min). Increase Ar-Br concentration. |

| Protodeboronation (Ar-H) | Unstable Boronic Acid / High Temp | Lower temp to 40°C. Use Protocol B . Switch to Boronic Ester (BPin) or Trifluoroborate salt.[2] |

| Dehalogenation (Ar-H) | Hydride source present / Overheating | Use aprotic solvent (Dioxane instead of EtOH). Reduce reaction time. |

| Black Precipitate Early | "Pd Black" formation (Ligand dissociation) | Add excess ligand (e.g., PPh3). Switch to a Palladacycle or G2 precatalyst. |

Decision Matrix for Condition Selection

Caption: Figure 2. Selection logic for pairing substrate electronics with the correct catalytic protocol.

References

-